molecular formula C21H26N2O B11121665 1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole

1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11121665
M. Wt: 322.4 g/mol
InChI Key: NHVPIUPNFCZEBQ-UHFFFAOYSA-N
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Description

1-[3-(2-METHYLPHENOXY)PROPYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that includes a benzodiazole core substituted with a 2-methylphenoxy group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-METHYLPHENOXY)PROPYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-METHYLPHENOXY)PROPYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodiazole core or the substituted groups, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives.

Scientific Research Applications

1-[3-(2-METHYLPHENOXY)PROPYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(2-METHYLPHENOXY)PROPYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-METHYLPHENOXY)PROPYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both a benzodiazole core and a phenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C21H26N2O/c1-16(2)15-21-22-18-10-5-6-11-19(18)23(21)13-8-14-24-20-12-7-4-9-17(20)3/h4-7,9-12,16H,8,13-15H2,1-3H3

InChI Key

NHVPIUPNFCZEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CC(C)C

Origin of Product

United States

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